molecular formula C13H19NO B1314533 ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 99735-47-4

((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

Numéro de catalogue: B1314533
Numéro CAS: 99735-47-4
Poids moléculaire: 205.3 g/mol
Clé InChI: RQTYGPRJDFTUGU-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

((R)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol (CAS: 99735-47-4) is a chiral pyrrolidine derivative characterized by two stereogenic centers in the R-configuration. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol and a purity range of 95–98% depending on the supplier . The compound is typically a white to off-white powder or oil, with applications in pharmaceutical intermediates and asymmetric synthesis due to its stereochemical rigidity . Safety protocols emphasize avoiding heat, ignition sources, and direct exposure .

Propriétés

IUPAC Name

[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548987
Record name {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99735-47-4
Record name {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Starting Materials

  • (R)-1-phenylethylamine: Provides the chiral amine substituent
  • Suitable aldehydes or ketones: For imine formation and ring closure
  • Pyrrolidine or pyrrolidine derivatives: To form the pyrrolidine ring backbone

Stepwise Synthesis

Step Reaction Type Description Conditions Yield & Notes
1 Imine Formation (R)-1-phenylethylamine reacts with aldehyde/ketone to form imine intermediate Mild heating, inert atmosphere High yield, stereochemistry preserved
2 Cyclization Intramolecular cyclization to form pyrrolidine ring Acid or base catalysis, controlled temperature Stereoselective ring closure
3 Reduction Reduction of imine to hydroxymethyl group Lithium aluminum hydride (LiAlH4) in dry ether, reflux for 4-15 hours Yields up to 88-94%, stereochemistry maintained

Example: A reported procedure uses LiAlH4 reduction of a pyrrolidine imine intermediate in dry tetrahydrofuran (THF) at reflux for 15 hours, followed by quenching with methanol and purification by silica gel chromatography, affording the target compound in 88% yield with high stereochemical purity.

Detailed Reaction Analysis

Imine Formation and Cyclization

  • The initial step involves condensation of (R)-1-phenylethylamine with an aldehyde to form an imine.
  • The imine undergoes intramolecular nucleophilic attack by the amine to cyclize into the pyrrolidine ring.
  • Reaction conditions such as solvent choice, temperature, and pH are optimized to favor the desired stereoisomer.

Reduction to Hydroxymethyl

  • The imine intermediate is reduced using strong hydride donors like LiAlH4 or sodium borohydride (NaBH4).
  • LiAlH4 is preferred for complete reduction to the hydroxymethyl group.
  • The reaction is typically performed under anhydrous conditions in ether solvents to prevent side reactions.
  • Refluxing for several hours ensures full conversion.
  • Workup involves quenching with methanol or water and purification by chromatography.

Stereochemical Considerations and Purity

  • Use of enantiomerically pure (R)-1-phenylethylamine ensures the correct configuration at the nitrogen substituent.
  • Controlled reaction conditions prevent racemization during cyclization and reduction.
  • Purification by recrystallization (methanol or ethanol) and chiral HPLC analysis confirm enantiomeric excess.
  • Analytical techniques such as ¹H NMR, HRMS, and polarimetry validate structural and stereochemical integrity.

Data Table: Summary of Key Preparation Parameters

Parameter Details Comments
Starting amine (R)-1-phenylethylamine Chiral source for N-substitution
Imine formation Aldehyde + amine Mild heating, inert atmosphere
Cyclization Intramolecular nucleophilic attack Acid/base catalysis, temp control
Reduction agent LiAlH4 (preferred) Dry ether solvent, reflux 4-15 h
Yield 88-94% High yield with optimized conditions
Purification Silica gel chromatography, recrystallization Ensures stereochemical purity
Analytical methods ¹H NMR, HRMS, chiral HPLC Confirm structure and enantiomeric excess

Research Findings and Optimization Strategies

  • Scale-up: Transitioning from batch to continuous flow reactors improves heat and mass transfer, enhancing yield and reproducibility.
  • Catalyst use: Catalytic hydrogenation (e.g., Pd/C) can be employed for selective reductions in some analog syntheses.
  • Reaction monitoring: In situ FTIR or NMR monitoring allows real-time tracking of imine formation and reduction progress.
  • Stereochemical control: Use of chiral auxiliaries or catalysts can further improve enantiomeric excess if needed.
  • Safety: Reactions with LiAlH4 require strict anhydrous conditions and careful quenching protocols to avoid hazards.

Analyse Des Réactions Chimiques

Types of Reactions: (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases to facilitate the reaction.

Major Products:

Applications De Recherche Scientifique

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine:

    Drug Development: Investigated for its potential as a pharmacologically active compound.

Industry:

Mécanisme D'action

The mechanism of action of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The specific pathways involved depend on the biological context and the target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Azetidine and Aziridine Analogs

Compounds such as 1-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}ethanone 9c and (E)-methyl 3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylate (1c) differ in ring size (4-membered azetidine or 3-membered aziridine vs. 5-membered pyrrolidine). These analogs exhibit distinct reactivity patterns:

  • Synthesis : Aziridine derivatives (e.g., 1c) are synthesized via Swern oxidation and Wittig reactions, achieving an 82% yield with an 88:12 cis:trans isomer ratio .
  • Reactivity : Smaller rings (aziridine) display higher ring strain, enhancing susceptibility to nucleophilic ring-opening reactions compared to pyrrolidine derivatives .
  • Applications : Azetidine/aziridine analogs are often intermediates in alkaloid synthesis, whereas the pyrrolidine derivative is favored in enantioselective catalysis .
Table 1: Key Differences in Azetidine/Aziridine vs. Pyrrolidine Derivatives
Property ((R)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol Azetidine/Aziridine Analogs
Ring Size 5-membered pyrrolidine 3- or 4-membered
Synthesis Yield 71–95% 82–95%
Ring Strain Low High (aziridine)
Stereoselectivity High (R,R configuration) Moderate (e.g., 88:12 cis:trans)

Pyrrolidine-Based Derivatives

Fluoropyridinyl Substituted Analogs

Compounds like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS: 1228666-40-7) feature a fluoropyridinyl group, altering electronic properties and bioavailability. Key distinctions include:

  • Molecular Weight : 196.22 g/mol vs. 205.30 g/mol for the target compound .
  • Applications : Fluorinated analogs are used in antiviral and CNS drug discovery due to enhanced membrane permeability .
Stereoisomeric Variants
  • ((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol (CAS: 851086-95-8) has inverted stereochemistry (S,S configuration), reducing its binding affinity to chiral receptors by 30–50% in pharmacological assays .
  • Enantiomeric Purity : The R,R configuration of the target compound is critical for asymmetric induction in catalytic processes, whereas S,S variants show diminished enantioselectivity .

Heterocyclic Hybrids

Compounds such as 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) integrate oxadiazole and pyridyl moieties. These hybrids exhibit:

  • Biological Activity: Enhanced antiviral potency (IC₅₀ = 0.8 µM against SARS-CoV-2) compared to non-hybrid pyrrolidinyl alcohols .
  • Synthetic Complexity : Multistep synthesis (e.g., coupling with 4-pyridyl groups) reduces yields to 60–70% .

Research Findings and Trends

Stereochemical Impact: The R,R configuration in this compound is pivotal for its role in enantioselective catalysis, outperforming S,S and azetidine analogs in asymmetric hydrogenation (90% ee vs. 50–70% ee) .

Ring Size and Reactivity : Pyrrolidine derivatives balance ring stability and reactivity, making them superior to strained aziridines in multi-step syntheses .

Fluorination Effects : Fluorinated analogs (e.g., 6-fluoropyridinyl) improve metabolic stability but require stringent purification protocols .

Activité Biologique

((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a phenylethyl substituent, suggests various interactions with biological targets. This article delves into the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 205.30 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Hydroxymethyl group
    • Chiral centers at the pyrrolidine and phenylethyl positions

The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Enzyme Inhibition : Compounds may interact with specific enzymes, modulating their activity.
  • Receptor Binding : Potential to act as ligands for various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound may possess significant effects on the central nervous system (CNS). Similar compounds have been studied for their roles in:

  • Neurotransmitter Modulation : Influencing neurotransmitter systems can lead to therapeutic effects in neurological disorders.
  • Antidepressant Activity : Some analogs have shown promise in alleviating symptoms of depression through serotonin receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Research Findings

StudyCompoundBiological ActivityKey Findings
(S)-1-(R)-1-phenylethyl)pyrrolidin-3-yl)methanolCNS EffectsIndicated potential for receptor modulation.
Related pyrrolidine derivativesEnzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic pathways.
Phenylethyl analogsAntidepressant ActivityShowed efficacy in animal models for depression.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Ring : Achieved through cyclization reactions from appropriate precursors.
  • Introduction of Phenylethyl Group : Utilizes chiral catalysts to ensure correct stereochemistry.
  • Reduction to Form Methanol Group : Final step involves reducing a carbonyl group to a hydroxymethyl group using reducing agents like sodium borohydride.

Table 2: Synthetic Route Overview

StepDescription
1Cyclization to form pyrrolidine ring
2Coupling with phenylethyl group
3Reduction to yield final product

Q & A

Q. What are the common synthetic routes for preparing ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves stereoselective alkylation or reductive amination strategies. For example, chiral pyrrolidine derivatives are synthesized via nucleophilic substitution of (R)-1-phenylethylamine with a pyrrolidin-3-ylmethanol precursor under basic conditions (e.g., NaH or K₂CO₃ in THF). Reaction temperature (0–25°C), solvent polarity, and catalyst choice (e.g., chiral ligands for enantiomeric control) critically affect yield and stereochemical purity. While direct protocols for this compound are limited, analogous routes for structurally related pyrrolidine alcohols emphasize optimizing protecting groups for the hydroxymethyl moiety to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose- or amylose-derived columns) with UV detection at 210–254 nm.
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify stereochemical environments; NOESY confirms spatial proximity of the phenylethyl and hydroxymethyl groups.
  • Polarimetry : Specific rotation ([α]D_D) validates enantiomeric excess (e.g., >95% for R,R configuration).
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₄H₂₁NO, MW 219.32). Purity is assessed via reverse-phase HPLC (≥95% by area) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays:
  • Antioxidant Activity : DPPH radical scavenging or SOD mimicry assays.
  • Cytotoxicity Screening : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor Binding : Radioligand displacement studies for neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to structural similarity to psychoactive pyrrolidines.
  • Neuronal Protection : Oxidative stress models in SH-SY5Y cells. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for prioritizing follow-up studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chiral pyrrolidine derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Enantiomeric Impurity : Validate stereochemical purity via chiral HPLC and NMR. Impure batches may exhibit mixed activity profiles.
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times.
  • Metabolic Stability : Perform hepatic microsome assays to assess if observed effects are due to the parent compound or metabolites.
    Cross-reference with structurally defined analogs (e.g., (R)-1-methylpyrrolidin-3-yl)methanol) to identify conserved pharmacophores .

Q. What strategies optimize enantiomeric yield during large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of ketone intermediates.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize.
    Monitor ee (enantiomeric excess) at each step using chiral GC or HPLC. Scale-up requires solvent recycling (e.g., toluene) and controlled cooling to minimize racemization .

Q. How does steric hindrance from the phenylethyl group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The bulky (R)-1-phenylethyl group restricts nucleophilic attack at the pyrrolidine nitrogen, directing reactions to the hydroxymethyl group. For esterification or etherification:
  • Activation : Use Mitsunobu conditions (DIAD, PPh₃) for hydroxyl substitution with retention of configuration.
  • Protection : Temporarily protect the amine with Boc groups to reduce steric interference.
    Computational modeling (DFT) predicts favorable reaction pathways, while X-ray crystallography confirms spatial arrangements post-derivatization .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood; avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Refer to SDS (Safety Data Sheet) for CAS 99735-47-4, which highlights flammability risks (P210) and mandatory pre-handling training (P201/P202) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.